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molecular formula C8H16N2 B8571439 N-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-N-methylamine

N-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-N-methylamine

Cat. No. B8571439
M. Wt: 140.23 g/mol
InChI Key: DJLZKCPEXBVIJA-UHFFFAOYSA-N
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Patent
US09139609B2

Procedure details

By using 1,2,3,6-tetrahydropyridine (960.2 mg) as a starting material, the title compound (855 mg) was obtained in the same manners as those of Reference Example 1, (1) and Reference Example 19, (3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
960.2 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH:5]=[CH:4][CH2:3][CH2:2]1.N[CH2:8][C@@H:9]1CC[CH2:11][N:10]1CC>>[N:1]1([CH2:8][CH2:9][NH:10][CH3:11])[CH2:2][CH:3]=[CH:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC[C@H]1N(CCC1)CC
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
960.2 mg
Type
reactant
Smiles
N1CCC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCC=CC1)CCNC
Measurements
Type Value Analysis
AMOUNT: MASS 855 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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